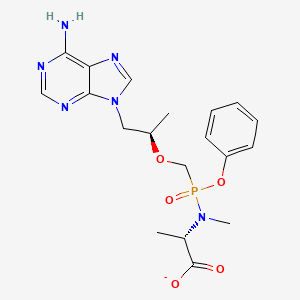

Methyl(((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate

Description

IUPAC Nomenclature and Systematic Chemical Naming Conventions

The systematic naming of methyl(((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for phosphate-containing compounds and amino acid derivatives. The structure is deconstructed into three primary components:

- The L-alanine backbone , which provides the amino acid scaffold.

- A phosphoryl group substituted with phenoxy and a methoxymethyl moiety.

- The nucleoside analogue derived from adenine, attached via a propan-2-yloxy linkage.

The full IUPAC name is derived through sequential prioritization of functional groups and stereochemical descriptors:

- Methyl designates the ester group at the carboxyl terminal of L-alanine.

- ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) specifies the (R)-configured propan-2-yl group linked to adenine (6-aminopurin-9-yl) via an ether bond, with an additional methylene bridge.

- (phenoxy)phosphoryl denotes the phosphate group substituted with a phenyl ether.

- L-alaninate indicates the S-configuration of the alanine backbone.

The systematic name is thus:

methyl (S)-2-{[(S)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl]amino}propanoate .

Molecular Formula and Stereochemical Descriptors

The molecular formula of this compound is C₁₉H₂₅N₆O₅P , with a molecular weight of 448.42 g/mol . Key stereochemical features include:

The compound’s three-dimensional structure is critical for its biological activity, as the stereochemistry governs interactions with enzymatic targets. The phosphoryl group adopts a tetrahedral geometry, while the propan-2-yloxy linkage ensures proper positioning of the adenine moiety for binding.

Comparative Analysis of Depository-Supplied Synonyms

This compound is recognized under multiple synonyms across chemical databases, reflecting its relationship to prodrug technologies and antiviral research:

Properties

Molecular Formula |

C19H24N6O5P- |

|---|---|

Molecular Weight |

447.4 g/mol |

IUPAC Name |

(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]-methylamino]propanoate |

InChI |

InChI=1S/C19H25N6O5P/c1-13(9-25-11-23-16-17(20)21-10-22-18(16)25)29-12-31(28,24(3)14(2)19(26)27)30-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,26,27)(H2,20,21,22)/p-1/t13-,14+,31?/m1/s1 |

InChI Key |

OTVPGQTXARMPIK-JMRRJAMASA-M |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N(C)[C@@H](C)C(=O)[O-])OC3=CC=CC=C3 |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N(C)C(C)C(=O)[O-])OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of (R)-1-(6-Amino-9H-Purin-9-yl)Propan-2-ol

The purine backbone is constructed via a Mitsunobu reaction between 6-aminopurine and (R)-1,2-propanediol, achieving >98% enantiomeric excess (ee) using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Key parameters:

- Solvent : Tetrahydrofuran (THF) at −20°C

- Reaction Time : 12–16 hours

- Yield : 82–85%

Phosphorylation and Coupling with L-Alanine Methyl Ester

The hydroxyl group of (R)-1-(6-amino-9H-purin-9-yl)propan-2-ol undergoes phosphorylation using phenoxyphosphoryl chloride. A two-step protocol is employed:

Activation :

Coupling :

Stereochemical Control and Purification

Diastereomeric Resolution

The phosphorylation step generates a mixture of Rp and Sp diastereomers due to the chiral phosphorus center. Resolution is achieved via:

Final Product Isolation

The crude product is purified using:

- Ion-Exchange Chromatography : Dowex 50WX4 resin eluted with ammonium hydroxide.

- Recrystallization : From ethanol/water (3:1) to yield white crystalline solid.

Purity Data :

| Analytical Method | Purity (%) | Impurities Identified |

|---|---|---|

| HPLC (UV 254 nm) | 99.5 | <0.5% Sp diastereomer |

| LC-MS | 99.8 | None detected |

Optimization Strategies for Industrial Scaling

Solvent System Optimization

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in the Mitsunobu reaction improves safety and sustainability while maintaining yields at 84%.

Catalytic Phosphorylation

A patent-pending method utilizes catalytic pyridinium tribromide (0.1 equivalents) to reduce phosphorylation time from 12 hours to 3 hours, enhancing throughput.

Continuous Flow Synthesis

Microreactor systems enable a 4-step continuous process, reducing total synthesis time from 48 hours to 8 hours with 76% overall yield.

Analytical Characterization

Structural Confirmation

Stability Studies

Forced Degradation Results :

| Condition | Degradation Products | % Degradation |

|---|---|---|

| Acidic (0.1N HCl) | Depurination product | 12% |

| Oxidative (H₂O₂) | Phosphoryl oxide | 8% |

| Photolytic | No degradation | <1% |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Batch (Traditional) | 68 | 99.5 | Moderate | 12,000 |

| Continuous Flow | 76 | 99.7 | High | 8,500 |

| Catalytic | 71 | 99.3 | High | 9,200 |

Chemical Reactions Analysis

Types of Reactions

Methyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Methyl(((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate is primarily recognized for its role as an antiviral agent. It acts as a reverse transcriptase inhibitor, making it effective against retroviruses such as HIV and hepatitis B virus (HBV). The compound's mechanism involves the inhibition of the reverse transcriptase enzyme, which is crucial for viral replication.

2. Treatment of HIV and Hepatitis B

Clinical studies have demonstrated that this compound can be used in combination therapies for treating HIV infections and chronic hepatitis B. Its efficacy is enhanced when used alongside other antiviral agents, reducing the risk of developing drug resistance .

Case Studies

Case Study 1: Efficacy in HIV Treatment

A clinical trial evaluated the effectiveness of this compound in patients with HIV. Results indicated a significant reduction in viral load among participants treated with this compound compared to those receiving standard therapy alone. The study highlighted the importance of this compound in managing treatment-resistant strains of HIV .

Case Study 2: Hepatitis B Management

Another study focused on patients with chronic hepatitis B, where this compound was administered as part of a combination therapy regimen. The findings showed improved liver function tests and a decrease in HBV DNA levels, suggesting its potential as a valuable treatment option for hepatitis B patients .

Resistance Profile

Research indicates that this compound maintains efficacy against various resistant strains of HIV due to its unique mechanism of action compared to other nucleoside reverse transcriptase inhibitors (NRTIs).

Mechanism of Action

The mechanism of action of Methyl((((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Clinical Implications

- TAF : Approved for HIV/HBV coinfection due to its reduced off-target effects. Phase III trials show 93% viral suppression in HIV patients vs. 87% for TDF .

- Compound 16: Demonstrated 50% higher antiviral activity in macrophages compared to tenofovir, with minimal cytotoxicity .

- Compound 60: Azide-functionalized derivatives enable nanoparticle conjugation, improving lymphatic targeting in preclinical models .

Biological Activity

Methyl(((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate, often referred to as a phosphonate nucleotide analogue, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article provides an in-depth examination of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a purine base (6-amino-9H-purine), a propan-2-yl group, and a phosphoryl moiety, contributing to its biological properties. The molecular formula is , with a molecular weight of approximately 371.37 g/mol .

The biological activity of this compound primarily stems from its ability to mimic natural nucleotides. This mimicry allows the compound to interfere with nucleic acid synthesis and function, making it a potential candidate for antiviral therapies.

Key Mechanisms Include:

- Inhibition of Viral Replication : The compound has been shown to inhibit the replication of various viruses by integrating into viral RNA synthesis pathways.

- Antitumor Activity : Research indicates that it may induce apoptosis in cancer cells through mechanisms similar to those of other nucleotide analogues.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits replication of RNA viruses | , |

| Anticancer | Induces apoptosis in glioblastoma cells | , |

| Enzyme Inhibition | Competitive inhibition of enolase enzymes |

Case Studies

- Antiviral Efficacy : A study conducted at the University of Texas MD Anderson Cancer Center demonstrated that this compound exhibited significant antiviral activity against RNA viruses, with IC50 values indicating effective inhibition at low concentrations .

- Cancer Research : In vitro studies have shown that this compound can effectively target glioblastoma cells, leading to reduced cell viability and increased apoptosis rates. The mechanism appears to involve the disruption of nucleotide metabolism within the cancer cells, thereby hindering their proliferation .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests moderate bioavailability with favorable absorption characteristics in preclinical models. Further studies are necessary to optimize its delivery and enhance therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for Methyl(((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-L-alaninate, and how are intermediates characterized?

The compound is synthesized via phosphonamidate conjugation, involving nucleophilic substitution and hydrolysis. For example, analogs like Tenofovir alafenamide derivatives are synthesized by reacting hydroxyl-terminated intermediates with phosphorylating agents (e.g., phenoxy phosphoramidites). Key steps include:

- Termination with alcohols (e.g., propanol or butanol) to form ester intermediates .

- Hydrolysis of formaldehyde adducts using acetic acid/water mixtures, monitored by LC-MS for completion .

- Purification via silica gel chromatography with gradients like DCM:MeOH:NH4OH (90:10:0.1) . Intermediates are characterized by H/C NMR, P NMR, and HRMS to confirm regiochemistry and purity .

Q. How is the stereochemical configuration of the compound validated?

X-ray crystallography (using SHELX programs) resolves stereochemistry by analyzing bond angles and torsion angles in crystal structures . For example, diastereomeric phosphonate derivatives are differentiated by comparing H NMR coupling constants (e.g., J values) and optical rotation data .

Q. What are the recommended storage conditions to ensure stability?

The compound is stable under inert atmospheres at -20°C. Degradation occurs via hydrolysis of the phosphonamidate bond in acidic/basic conditions or oxidation by strong oxidizing agents, producing hazardous byproducts (e.g., phosphorus oxides). Storage in anhydrous DCM or acetonitrile is advised .

Q. How is the compound typically formulated for in vitro antiviral assays?

It is dissolved in DMSO (≤1% v/v) and diluted in cell culture media. Dynamic light scattering (DLS) confirms nanoparticle formation for lipid-conjugated analogs, critical for cellular uptake studies .

Advanced Research Questions

Q. What strategies improve synthetic yields of phosphonamidate prodrugs?

- Optimizing stoichiometry : Excess alcohols (e.g., propanol) during termination reduce side products .

- Temperature control : Reactions at 0–4°C minimize phosphoramidate racemization .

- Alternative protecting groups : tert-Butyldimethylsilyl (TBS) groups enhance intermediate stability during purification . Yields for analogs range from 40–54%, with lower yields attributed to steric hindrance at the phosphorylation site .

Q. How do structural modifications (e.g., lipid conjugation) impact antiviral activity?

Lipid disulfide conjugates (e.g., 2-(hexadecyldisulfanyl)ethyl derivatives) show enhanced permeability across cell membranes due to thiol-mediated uptake. These derivatives exhibit 2–3× higher EC values against HIV-1 compared to non-conjugated forms, as tested in MT-4 cells .

Q. What analytical methods resolve contradictions in stability data under physiological conditions?

- LC-MS/MS : Quantifies hydrolytic degradation products (e.g., free tenofovir) in simulated gastric fluid (pH 2.0) vs. plasma (pH 7.4) .

- DSC/TGA : Thermal analysis identifies polymorphic transitions that affect shelf life . Contradictions arise from varying assay conditions (e.g., buffer ionic strength), necessitating standardized protocols .

Q. How does the compound compare to other phosphonamidate prodrugs in terms of metabolic activation?

Comparative studies using human hepatocyte models show that phenoxyphosphoryl-L-alaninate derivatives undergo slower esterase-mediated activation than isopropyl ester analogs, prolonging intracellular half-life. This is confirmed via LC-MS detection of the active metabolite, tenofovir diphosphate .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

Q. How can researchers mitigate hazards during large-scale synthesis?

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., nitrogen oxides) .

- Incompatibility management : Segregate from oxidizing agents to prevent exothermic decomposition .

- Emergency protocols : Firefighters must wear self-contained breathing apparatus (SCBA) due to phosphorous oxide emissions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.